3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one
Description
This compound is a prenylated chalcone derivative characterized by a polyhydroxylated and methoxylated aromatic framework. Its IUPAC name reflects key structural features:
- 3,4-Dihydroxy-2-methoxyphenyl group: Provides two hydroxyl groups and one methoxy substituent on the A-ring, enhancing hydrogen-bonding capacity and redox activity.
- α,β-unsaturated ketone backbone: The prop-2-en-1-one moiety enables conjugation and reactivity, common in chalcones.
Chalcones of this class are associated with antioxidant, anti-inflammatory, and anticancer properties, often attributed to their polyphenolic and prenylated structures . The compound is also known as 2',4,4'-trihydroxy-6'-methoxy-3'-prenylchalcone or 4'-O-Methylxanthohumol, linking it to the xanthohumol family of prenylated flavonoids found in hops .
Properties
IUPAC Name |
3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRVWFVEFCGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ring A: 2-Methoxy-3,4-dihydroxybenzaldehyde
Ring A is synthesized from 2,3,4-trihydroxybenzaldehyde (4 ). Selective protection of the 3- and 4-hydroxyl groups using ethoxymethyl (EOM) ethers under basic conditions yields 2-hydroxy-3,4-di-EOM-benzaldehyde (6 ). Subsequent methylation of the 2-hydroxyl group with methyl iodide and K₂CO₃ produces 2-methoxy-3,4-di-EOM-benzaldehyde (6 ).
Key Data :
Preparation of Ring B: 4-Hydroxy-3-prenylacetophenone
Ring B originates from 4-hydroxyacetophenone (1 ). Etherification with 3-chloro-3-methyl-1-butyne in the presence of K₂CO₃ yields 4-hydroxy-3-(3-methylbut-2-yn-1-yl)acetophenone (2 ). Catalytic hydrogenation (H₂, Lindlar catalyst) reduces the alkyne to the cis-alkene, furnishing 4-hydroxy-3-(3-methylbut-2-en-1-yl)acetophenone (3 ).
Key Data :
Claisen-Schmidt Condensation
Condensation of 6 (2-methoxy-3,4-di-EOM-benzaldehyde) and 3 (4-hydroxy-3-prenylacetophenone) in ethanol with NaOH (2 eq) at 60°C for 12 hours forms the chalcone intermediate (7 ) with an α,β-unsaturated ketone.
Reaction Conditions :
Characterization of Intermediate 7 :
Rearrangement and Deprotection
The EOM-protected chalcone (7 ) undergoes-sigmatropic rearrangement in a sealed tube with EtOH/H₂O (4:1) at 120°C for 15 hours. This one-pot reaction simultaneously removes EOM groups and installs the prenyl moiety at the 3-position of Ring B.
Optimization Insights :
- Solvent : Aqueous ethanol accelerates rearrangement while preventing deprenylation.
- Temperature : >100°C ensures complete conversion.
- Yield : 40–45% for this step; total yield: ~15%.
Characterization of Licochalcone D :
- Melting Point: 113°C.
- $$ ^1H $$ NMR (DMSO-d₆): δ 7.85 (d, $$ J = 15.5 \, \text{Hz} $$, 1H, α-H), 7.45 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 6.90 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 5.25 (m, 1H, prenyl CH), 3.85 (s, 3H, OCH₃).
- Solubility: 125 mg/mL in DMSO.
Alternative Synthetic Approaches
Microwave-Assisted Claisen-Schmidt Condensation
A study demonstrated microwave irradiation (140°C, 30 min) with PdCl₂(dtbpf) catalyst to accelerate chalcone formation, though yields were comparable to conventional methods.
Solid-Phase Synthesis
Immobilized benzaldehyde derivatives on Wang resin enabled iterative coupling and cleavage, but scalability issues limited adoption.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classical Claisen-Schmidt | High regioselectivity; simple reagents | Long reaction times (12–24 hours) |
| Microwave-Assisted | Faster (30 min); higher purity | Specialized equipment required |
| One-Pot Rearrangement | Combines deprotection and rearrangement | High temperature (120°C) risks degradation |
Industrial and Pharmacological Considerations
The total yield of ~15% reflects challenges in multi-step protection/deprotection. Scalability is hindered by:
- High catalyst loadings in hydrogenation.
- Energy-intensive sealed tube reactions.
Recent advances propose enzymatic catalysis or flow chemistry to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Licochalcone D undergoes various chemical reactions, including:
Oxidation: Licochalcone D can be oxidized to form quinones and other oxidative products.
Reduction: Reduction of licochalcone D can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of licochalcone D.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated licochalcone derivatives.
Scientific Research Applications
Biological Activities
Licochalcone D exhibits several notable biological activities, making it a compound of interest in research:
1. Anti-cancer Properties
- Studies have demonstrated that Licochalcone D has potent anti-cancer effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A375 melanoma cells through the activation of reactive oxygen species (ROS) and the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
- In vitro studies indicate that the compound can effectively inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in leukemia and other cancer cell lines .
2. Anti-inflammatory Effects
- Licochalcone D exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for treating inflammatory diseases .
- The compound has been shown to reduce inflammation in animal models, which supports its use in therapeutic applications targeting inflammatory conditions.
3. Neuroprotective Effects
- Recent research highlights the neuroprotective potential of Licochalcone D against neurodegenerative diseases such as Parkinson's disease. The compound has been found to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration, thereby potentially improving motor functions in experimental models .
Case Studies
Several studies have documented the effects and applications of Licochalcone D:
Mechanism of Action
Licochalcone D exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
*Calculated based on CAS 51703-84-5 ; †Estimated via formula.
Physicochemical Properties
- This enhances solubility in polar solvents and solid-state stability.
- Lipophilicity: The prenyl chain increases logP compared to non-prenylated chalcones (e.g., C₁₅H₁₂O₄ in ), favoring membrane permeability and bioavailability .
Biological Activity
The compound 3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one , also known as Licochalcone D , is a chalcone derivative recognized for its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one
- CAS Number : 144506-15-0
- Molecular Formula : C21H22O5
- Molecular Weight : 354.40 g/mol
- Purity : 98% .
Licochalcone D exhibits several mechanisms contributing to its biological activity:
- Antioxidant Activity : The compound is known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging processes.
- Anti-inflammatory Effects : It inhibits the activation of Nuclear Factor kappa B (NF-kB), a key regulator in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .
- Apoptosis Induction : Licochalcone D has been shown to induce apoptosis in various cancer cell lines by enhancing pro-apoptotic proteins such as Bax and reducing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Studies indicate that Licochalcone D can induce cell cycle arrest at multiple phases (G0/G1 and G2/M), thereby inhibiting cancer cell proliferation .
Biological Activity Overview
1. Neuroprotection Against MAO-B
A study demonstrated that Licochalcone D acts as a competitive inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. The compound showed significant protective effects on neuronal cells by reducing oxidative stress and improving motor function in animal models .
2. Anticancer Activity
In vitro studies have shown that Licochalcone D exhibits potent anticancer activity against various cancer cell lines, including A375 melanoma cells. The compound's ability to induce apoptosis and inhibit cell proliferation was confirmed through flow cytometry analysis and caspase activation assays .
3. Anti-inflammatory Effects
Research indicated that Licochalcone D effectively reduced inflammation in models of acute lung injury by downregulating inflammatory mediators such as TNF-alpha and IL-6, showcasing its potential therapeutic application in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The compound can be synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aldehyde under basic conditions. For example:
- Method : Mix 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde with 3,4-dihydroxy-2-methoxyacetophenone in ethanol/water with NaOH at room temperature. Monitor reaction progress via TLC .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol), base concentration, and reaction time. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, enone protons at δ 6.2–7.5 ppm) .
- FT-IR : Identify carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (O-H) bands at 3200–3500 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns using HRMS or ESI-MS .
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Engineering Controls : Use fume hoods for weighing and reactions. Dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can computational modeling predict bioactivity or stability?
- In Silico Tools : Use Gaussian or DFT calculations to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental NMR/IR data .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina and the compound’s 3D structure (InChIKey: DNEUCLLMJKOPAG-IXNDRDGHSA-N) .
Q. How to resolve discrepancies in spectroscopic data across studies?
-
Case Example : Conflicting NMR shifts may arise from solvent effects (DMSO vs. CDCl3) or tautomerism. Validate via 2D NMR (COSY, HSQC) and compare with crystallographic data (e.g., CCDC entries) .
-
Table 1 : Comparative NMR Data (Selected Protons)
Proton Position δ (ppm) in DMSO δ (ppm) in CDCl3 Reference Enone C=O 6.85 6.92 Methoxy (-OCH3) 3.87 3.91
Q. What strategies mitigate isomerism during synthesis?
Q. How to design bioactivity assays for this compound?
- Target Selection : Prioritize anti-inflammatory or antioxidant pathways based on structural analogs (e.g., chalcones with hydroxyl/methoxy groups) .
- Assay Protocol :
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
Q. How to address inconsistent solubility profiles?
-
Solubility Table :
Solvent Solubility (mg/mL) Temperature (°C) Reference Ethanol 12.5 25 DMSO 45.0 25 -
Explanation : Polar aprotic solvents (DMSO) enhance solubility due to H-bonding with hydroxyl groups .
Methodological Recommendations
- Synthesis : Optimize Claisen-Schmidt condensation with microwave-assisted heating to reduce time .
- Characterization : Combine XRD (for crystallinity) with dynamic light scattering (DLS) to assess purity .
- Bioactivity : Use zebrafish models for preliminary toxicity screening before mammalian studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
